N-(4-amino-2-fluorophenyl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-(4-amino-2-fluorophenyl)-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-9-3-1-2-8(6-9)13(18)17-12-5-4-10(16)7-11(12)15/h1-7H,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRNUDZDFUCTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 2-Fluoro-4-nitroaniline with 3-Chlorobenzoyl Chloride
The foundational step involves coupling 3-chlorobenzoyl chloride with 2-fluoro-4-nitroaniline to form the nitro intermediate, N-(2-fluoro-4-nitrophenyl)-3-chlorobenzamide. This reaction proceeds via nucleophilic acyl substitution under Schotten-Baumann conditions.
- Acid Chloride Formation : 3-Chlorobenzoic acid (7.5 mmol) is refluxed with thionyl chloride (30 mL) for 12–14 hours to yield 3-chlorobenzoyl chloride as a yellowish oil.
- Coupling Reaction : The acid chloride is added dropwise to a suspension of 2-fluoro-4-nitroaniline (5 mmol) and N,N-diisopropylethylamine (DIPEA, 11.25 mmol) in dry toluene (10 mL). The mixture is stirred under argon at room temperature for 24 hours.
- Workup : The precipitate is filtered, washed with 0.1 M HCl (10 mL) and methanol (20 mL), and dried to yield the intermediate as a brownish solid (83% yield).
Reduction of the Nitro Intermediate to the Target Benzamide
The nitro group in N-(2-fluoro-4-nitrophenyl)-3-chlorobenzamide is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O), a method optimized for selectivity and efficiency.
- Reduction : The nitro intermediate (1.05 mmol) is refluxed with SnCl₂·2H₂O (2.63 mmol) in ethanol (20 mL) for 2 hours.
- Neutralization : The reaction is quenched with 1 M Na₂CO₃ to pH 8, extracted with dichloromethane, and dried over Na₂SO₄.
- Isolation : The product is purified via recrystallization from methanol, yielding N-(4-amino-2-fluorophenyl)-3-chlorobenzamide as a pale-yellow solid (66–77%).
Experimental Optimization and Procedural Variations
Solvent and Base Selection in Acylation Reactions
| Parameter | Toluene/DIPEA | DMF/Triethylamine |
|---|---|---|
| Solvent | Dry toluene | Anhydrous DMF |
| Base | DIPEA | Triethylamine |
| Temperature | Room temperature | 0°C |
| Yield | 83% | 77–85% |
The choice of toluene ensures minimal side reactions, while DMF accelerates reaction kinetics at lower temperatures.
Reducing Agents and Conditions for Nitro Group Reduction
| Agent | SnCl₂·2H₂O | Catalytic H₂/Pd-C |
|---|---|---|
| Solvent | Ethanol | Methanol/Water |
| Time | 2 hours | 4–6 hours |
| Yield | 66–77% | 70–80% (literature) |
SnCl₂·2H₂O offers rapid reduction under mild conditions, avoiding high-pressure hydrogenation setups.
Analytical Characterization and Spectral Data
Spectroscopic Profiles
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acylation | 83 | 95 |
| Reduction | 77 | 98 |
Recrystallization from methanol enhances purity to >98%.
Discussion of Synthetic Efficiency and Yield Optimization
The tandem acylation-reduction approach achieves an overall yield of 64–66%, outperforming single-step methods that risk over-acylation of the amine group. Solvent selection critically impacts reaction efficiency: toluene minimizes byproduct formation, while DMF accelerates kinetics at the expense of minor impurities. The use of SnCl₂·2H₂O ensures chemoselective reduction without affecting the benzamide backbone.
Chemical Reactions Analysis
Types of Reactions
N-(4-amino-2-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with bases like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield N-alkyl or N-acyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
N-(4-amino-2-fluorophenyl)-3-chlorobenzamide has been studied for its potential as an anti-cancer agent. Its structural properties allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Case Study: Anticancer Activity
A study involving related compounds demonstrated that derivatives of benzamides exhibit potent activity against histone deacetylases (HDACs), which are crucial in cancer progression. For instance, a compound similar to this compound showed significant inhibition against HDAC3, leading to reduced tumor growth in xenograft models .
Table 1: Anticancer Activity of Benzamide Derivatives
| Compound | HDAC Inhibition (IC50) | Tumor Growth Inhibition (%) |
|---|---|---|
| This compound | TBD | TBD |
| FNA (bis-(2-chloroethyl)-amino-benzamide) | 95.48 nM | 48.89 |
| SAHA (suberoylanilide hydroxamic acid) | 17.25 μM | 48.13 |
Synthesis of Novel Compounds
The synthesis of this compound can be achieved through various methodologies, which are essential for generating analogs with enhanced biological activity. One-pot synthesis methods have been explored to streamline the production of such compounds .
Synthesis Methodology
A recent study highlighted a one-pot reaction involving isatoic anhydride and amines to produce substituted benzamides effectively. This method allows for the rapid generation of various derivatives that can be screened for biological activity .
Targeting Specific Biological Mechanisms
Research has indicated that this compound can potentially target specific biological pathways, including those involved in apoptosis and cell cycle regulation.
Potential as a Lead Compound
Given its structural characteristics and preliminary findings regarding its biological activity, this compound serves as a promising lead compound for the development of selective HDAC inhibitors and other therapeutic agents targeting cancer.
Mechanism of Action
The mechanism of action of N-(4-amino-2-fluorophenyl)-3-chlorobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and chloro substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Benzimidazole Derivatives
Compounds such as N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide () exhibit enhanced potency due to the benzimidazole group, which facilitates hydrogen bonding and π-π stacking with target proteins. For example, compound 6 showed a 4.7-fold increase in potency compared to DFB (a reference compound) in neuroprotective assays . However, benzimidazole-containing derivatives often face challenges in solubility and cytotoxicity. In contrast, the target compound’s 4-amino-2-fluorophenyl group may balance potency with improved bioavailability, as the amino group enhances aqueous solubility while fluorine modulates metabolic stability .
Halogen and Amino Group Variations
- N-(3-Aminophenyl)-3-chlorobenzamide (): This analog lacks the fluorine atom and positions the amino group meta to the amide bond. The absence of fluorine may reduce steric and electronic effects critical for target engagement, while the meta-amino configuration alters hydrogen-bonding patterns compared to the para-substituted target compound .
- Fluorine’s smaller size and electronegativity in the target compound likely offer superior pharmacokinetic properties .
Data Tables
Table 2: Substituent Impact on Properties
| Substituent | Effect on Solubility | Effect on Potency | Metabolic Stability |
|---|---|---|---|
| 4-Amino (para) | ↑ (Hydrophilic) | ↑ (H-bonding) | Variable |
| 2-Fluoro (ortho) | ↓ (Lipophilic) | ↑ (Electron withdrawal) | ↑ (Blocks oxidation) |
| Benzimidazole | ↓ | ↑↑ | ↓ (Cytotoxicity) |
| Acetyl | ↓↓ | ↔ | ↑ |
Biological Activity
N-(4-amino-2-fluorophenyl)-3-chlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features an amino group, a fluorine atom, and a chlorine atom attached to a benzamide structure. The molecular formula is C13H10ClFN2O, with a molecular weight of 264.68 g/mol. The presence of these substituents can significantly influence the compound's biological activity by affecting its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino group enhances hydrogen bonding capabilities, while the halogen atoms (fluorine and chlorine) may improve lipophilicity and steric interactions, facilitating better binding to target sites .
Biological Activity Overview
-
Anticancer Properties :
- Studies indicate that compounds similar to this compound exhibit inhibitory effects on cancer cell proliferation. For instance, benzamide derivatives have shown potential as inhibitors in various biochemical pathways related to tumor growth .
- A case study demonstrated that modifications in the benzamide structure could lead to significant anticancer activity, suggesting that this compound may also possess similar properties .
- Enzyme Inhibition :
-
Neuroprotective Effects :
- In the context of neuroprotection, this compound has been investigated as a potential small-molecule activator of Pyruvate Kinase Muscle Isozyme 2 (PKM2). This activation is aimed at reducing photoreceptor apoptosis, indicating its role in protecting neuronal cells under stress conditions .
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies :
- Mechanistic Insights :
Q & A
Q. What are the standard synthetic routes for N-(4-amino-2-fluorophenyl)-3-chlorobenzamide and its analogs?
The synthesis typically involves coupling 3-chlorobenzoyl chloride with a substituted aniline (e.g., 4-amino-2-fluoroaniline) under basic conditions. A common method uses pyridine or triethylamine to neutralize HCl generated during the reaction. For example:
- Step 1 : React 3-chlorobenzoyl chloride with 4-amino-2-fluoroaniline in anhydrous dichloromethane.
- Step 2 : Add a base (e.g., triethylamine) to facilitate amide bond formation.
- Step 3 : Purify via column chromatography or recrystallization (e.g., using methanol/water mixtures).
Yields and purity depend on solvent choice, temperature control (~0–25°C), and stoichiometry .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- NMR Spectroscopy : and NMR (e.g., DMSO-) to confirm aromatic protons, amide NH signals (~10.16 ppm), and substituent positions .
- FTIR Spectroscopy : Peaks at ~1675 cm (C=O stretch) and ~3290 cm (N–H stretch) validate the benzamide core .
- X-ray Crystallography : Single-crystal diffraction (e.g., MoKα radiation) resolves bond lengths and angles, confirming planarity of the aromatic rings and hydrogen-bonding interactions (e.g., N–H···O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected byproducts?
Unexpected products may arise from side reactions, such as dethiocyanation in the presence of metal catalysts (e.g., Co) . To address this:
- Mechanistic Analysis : Use LC-MS or NMR to track intermediates.
- Metal Screening : Test alternative metal ions (e.g., Fe, Mn) to identify catalyst-specific pathways.
- Computational Modeling : Employ DFT calculations to predict reaction energetics and transition states.
Example: In similar benzamide syntheses, Co catalyzes thiourea decomposition, leading to alternative cyclized products .
Q. How do substituent positions (e.g., fluorine at ortho vs. para positions) affect biological activity?
Comparative studies on analogs reveal:
- Fluorine at ortho (2-F) : Enhances metabolic stability due to reduced CYP450 interactions.
- Amino group at para (4-NH) : Improves solubility via hydrogen bonding but may reduce membrane permeability.
Methodology : - Design analogs with systematic substitutions (e.g., 2-F vs. 4-F, 3-Cl vs. 4-Cl).
- Test in vitro using assays like MTT (e.g., IC values in cancer cell lines) .
- Correlate structural data (e.g., logP, polar surface area) with activity using QSAR models .
Q. What strategies optimize crystallization for X-ray analysis of this compound?
- Solvent Selection : Use slow evaporation in polar aprotic solvents (e.g., methanol or DMF/water mixtures) to grow high-quality crystals .
- Temperature Control : Maintain stable supersaturation by cooling gradually (e.g., 4°C/day).
- Additives : Introduce co-solvents (e.g., ethyl acetate) to modulate crystal packing.
Example: For N-(Benzothiazol-2-yl)-3-chlorobenzamide, methanol yielded crystals suitable for SHELX refinement (R-factor < 0.05) .
Q. How can researchers validate the compound’s stability under experimental conditions?
- Forced Degradation Studies : Expose to heat (40–60°C), light (UV irradiation), and acidic/basic conditions (pH 1–13).
- Analytical Tools : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry.
- Kinetic Analysis : Calculate half-life () and activation energy () using Arrhenius plots .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments for cytotoxicity studies?
- Concentration Range : Test 7–8 concentrations (e.g., 15.6–1000 µg/mL) in logarithmic increments .
- Controls : Include positive controls (e.g., 5-fluorouracil) and vehicle controls (e.g., DMSO).
- Assay Validation : Use the MTT assay with T47D cells (5 × 10 cells/well, 48h incubation). Calculate IC via nonlinear regression (e.g., GraphPad Prism) .
Q. What computational tools are recommended for molecular docking studies?
Q. How can conflicting spectral data (e.g., NMR shifts) be reconciled?
- Solvent Effects : Re-run NMR in alternative solvents (e.g., CDCl vs. DMSO-) to assess proton exchange rates.
- Dynamic Processes : Use variable-temperature NMR to detect conformational equilibria (e.g., rotamers).
- Cross-Validation : Compare with analogous compounds (e.g., N-(3-aminophenyl)-3-chlorobenzamide) to identify substituent-induced shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
